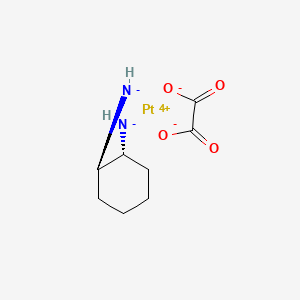

(rel)-Oxaliplatin

Description

Structure

2D Structure

Propriétés

Key on ui mechanism of action |

Oxaliplatin undergoes nonenzymatic conversion in physiologic solutions to active derivatives via displacement of the labile oxalate ligand. Several transient reactive species are formed, including monoaquo and diaquo DACH platinum, which covalently bind with macromolecules. Both inter and intrastrand Pt-DNA crosslinks are formed. Crosslinks are formed between the N7 positions of two adjacent guanines (GG), adjacent adenine-guanines (AG), and guanines separated by an intervening nucleotide (GNG). These crosslinks inhibit DNA replication and transcription. Cytotoxicity is cell-cycle nonspecific. |

|---|---|

Numéro CAS |

61825-94-3 |

Formule moléculaire |

C8H14N2O4Pt |

Poids moléculaire |

397.29 g/mol |

Nom IUPAC |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalic acid;platinum(2+) |

InChI |

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2/t5-,6-;;/m1../s1 |

Clé InChI |

DRMCATBEKSVAPL-BNTLRKBRSA-N |

SMILES isomérique |

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

SMILES canonique |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

Apparence |

white solid powder |

Point d'ébullition |

100ºC |

Autres numéros CAS |

63121-00-6 61825-94-3 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

63121-00-6 |

Durée de conservation |

>10 years if stored properly |

Solubilité |

Soluble in water at 4 mg/mL and DMSO at 20 mg/mL; slightly soluble in methanol; insoluble in ethanol. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |

Origine du produit |

United States |

Molecular Mechanisms of Oxaliplatin Action

DNA Adduct Formation and Damage Response

Upon entering a cell, oxaliplatin undergoes a process called aquation, where the oxalate (B1200264) ligand is displaced by water molecules, making the platinum complex reactive. patsnap.com This activated form then binds to DNA bases, primarily forming adducts. patsnap.com The formation of these DNA adducts is central to oxaliplatin's cytotoxic effect. nih.gov

Intrastrand and Interstrand DNA Crosslinks

Oxaliplatin forms different types of DNA crosslinks. The most prevalent are intrastrand crosslinks, which occur between two adjacent purine (B94841) bases on the same DNA strand, predominantly between two guanine (B1146940) residues (GG) or, less frequently, between guanine and adenine (B156593) (GA). aacrjournals.orgscirp.orgnih.govnih.gov Oxaliplatin also forms interstrand crosslinks, which are covalent bonds between bases on opposite DNA strands, and DNA-protein crosslinks. aacrjournals.orgnih.govoup.com While interstrand crosslinks are considered highly toxic DNA lesions, they constitute a smaller fraction of the total adducts formed by oxaliplatin compared to intrastrand crosslinks. aacrjournals.orgscirp.orgnih.gov

Specific DNA Binding Sites (e.g., N7-Guanine)

The reactive platinum species of oxaliplatin primarily binds to the N7 position of guanine residues in DNA. patsnap.comscirp.orgnih.govnih.gov Binding to adenine bases at the N7 position also occurs, though less frequently than with guanine. patsnap.comscirp.orgmetu.edu.tr This binding forms monoadducts, which can then react further with an adjacent purine base to form the more stable and cytotoxic diadducts, resulting in intrastrand or interstrand crosslinks. nih.govnih.govresearchgate.net

Inhibition of DNA Replication and Transcription

The formation of platinum-DNA adducts, particularly the intrastrand and interstrand crosslinks, causes distortions in the DNA helix. scirp.org These structural alterations act as physical blocks, preventing the enzymes involved in DNA replication (DNA polymerases) and transcription (RNA polymerases) from moving along the DNA template. wikipedia.orgpatsnap.commedchemexpress.comaacrjournals.orgscirp.orgmdpi.com This inhibition of DNA replication and transcription is a key mechanism by which oxaliplatin hinders cell division and protein synthesis, ultimately leading to cell cycle arrest and cell death. patsnap.commedchemexpress.comscirp.org

Activation of Homologous Recombination Repair Pathways

The DNA damage induced by oxaliplatin, including DNA crosslinks and double-strand breaks, activates cellular DNA damage response pathways. patsnap.comamegroups.org One of the key repair mechanisms involved in addressing oxaliplatin-induced DNA damage, particularly interstrand crosslinks and double-strand breaks, is homologous recombination (HR) repair. patsnap.comoup.comamegroups.orgnih.govdovepress.com HR is a major pathway for repairing double-strand breaks and is crucial for maintaining genomic integrity. amegroups.orgdovepress.com Activation of HR can contribute to resistance to oxaliplatin in cancer cells. nih.gov

Cellular Pathway Modulation

Apoptosis Induction Mechanisms

Oxaliplatin-induced DNA damage triggers signaling cascades that lead to the induction of apoptosis, a form of programmed cell death essential for eliminating damaged or unwanted cells. patsnap.commedchemexpress.comscirp.org Several mechanisms contribute to oxaliplatin-induced apoptosis. One important pathway involves the activation of the tumor suppressor protein p53, which can regulate the cell cycle and promote apoptosis in response to DNA damage. patsnap.commdpi.comnih.govmedwinpublishers.com Oxaliplatin treatment has been shown to upregulate p53 in some cancer cell lines. medwinpublishers.com Additionally, oxaliplatin can activate the mitochondria-mediated apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. patsnap.comnih.govnih.gov This release subsequently activates caspases, a family of proteases that execute the final stages of apoptosis, including caspase-3. patsnap.comnih.govnih.gov Studies have shown that oxaliplatin treatment results in caspase-3 activation. nih.gov The balance between pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, plays a critical role in regulating oxaliplatin-induced apoptosis. mdpi.comnih.govmedwinpublishers.com Oxaliplatin may also induce apoptosis through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS). patsnap.commdpi.comijbs.com Increased ROS levels can cause further cellular damage and contribute to apoptosis. patsnap.comijbs.com Activation of signaling pathways like the p38 MAPK pathway has also been implicated as a key proapoptotic mediator of oxaliplatin-induced cell death in some cell lines. ijbs.comaacrjournals.org

Intrinsic Apoptotic Pathway Activation

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a major route through which oxaliplatin exerts its cytotoxic effects. nih.govdiva-portal.org This pathway is initiated by intracellular stress signals, such as DNA damage induced by oxaliplatin, which converge on the mitochondria. spandidos-publications.com

Oxaliplatin treatment can lead to mitochondrial dysfunction and derangement. nih.govresearchgate.net A key event in the activation of the intrinsic pathway is the mitochondrial outer membrane permeabilization (MOMP), which results in the release of pro-apoptotic factors from the intermembrane space into the cytosol. spandidos-publications.comjci.org Cytochrome C is a crucial protein released from the mitochondria during this process. nih.govspandidos-publications.comresearchgate.netunimib.itmdpi.com Once in the cytosol, cytochrome C binds with Apaf-1 and procaspase-9 to form the apoptosome, a molecular complex that activates caspase-9. jci.orgmdpi.com Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. diva-portal.orgjci.orgmdpi.com Studies have shown that oxaliplatin can induce the cytosolic release of cytochrome C. nih.govresearchgate.net

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. spandidos-publications.comnih.gov Anti-apoptotic proteins like Bcl-2 are typically localized on the outer mitochondrial membrane and prevent MOMP and the release of cytochrome C. spandidos-publications.comnih.gov Oxaliplatin can influence the expression and activity of these proteins. Some research indicates that oxaliplatin treatment can lead to decreased expression of anti-apoptotic protein Bcl-2, thereby promoting the release of cytochrome C and activating the intrinsic pathway. nih.govoncotarget.comspandidos-publications.com Conversely, overexpression of anti-apoptotic Bcl-2 family members has been associated with resistance to chemotherapy, including oxaliplatin. oncotarget.com Bcl-2 interacts with various proteins, including pro-apoptotic members like Bax and Bak, and its binding to Bax can block the release of cytochrome C. mdpi.comnih.govmdpi.com

Extrinsic Apoptotic Pathway Activation

The extrinsic apoptotic pathway is initiated by the binding of extracellular death ligands to specific death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC). spandidos-publications.comjci.org While the intrinsic pathway is considered a primary mechanism for oxaliplatin-induced apoptosis, the extrinsic pathway also contributes to its cytotoxic effects in certain cell types. nih.govwjgnet.com

Activation of the extrinsic pathway involves the recruitment and activation of initiator caspases, particularly caspase-8, within the DISC. spandidos-publications.comjci.orgiiarjournals.org Activated caspase-8 can directly cleave and activate effector caspases or cleave the pro-apoptotic Bcl-2 family protein Bid. spandidos-publications.comjci.org Cleavage of Bid generates a truncated form (tBid) which translocates to the mitochondria and promotes MOMP, thereby linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal. spandidos-publications.comjci.orgresearchgate.netplos.org Studies have shown that oxaliplatin can increase caspase-8 activity and Bid expression in certain cancer cell lines, indicating activation of the extrinsic pathway. nih.govwjgnet.com

The extrinsic pathway is initiated by the engagement of death receptors, such as Death Receptor 4 (DR4) and Death Receptor 5 (DR5), by their respective ligands (e.g., TRAIL). spandidos-publications.comjci.org While oxaliplatin's primary action is intracellular DNA damage, there is evidence suggesting its influence on death receptors. Some studies indicate that oxaliplatin, particularly in combination with other agents, can lead to increased expression or altered localization of death receptors like FasL and DR4, contributing to the activation of the extrinsic pathway. wjgnet.comiiarjournals.org The clustering of these receptors upon ligand binding is crucial for the formation of the DISC and subsequent caspase activation. jci.org

The induction of apoptosis by oxaliplatin is a multi-faceted process initiated by DNA damage. patsnap.com This damage serves as a signal that converges on the cellular apoptotic machinery, activating distinct yet interconnected pathways that culminate in controlled cell dismantling. nih.govspandidos-publications.com

Intrinsic Apoptotic Pathway Activation

The intrinsic apoptotic pathway, often referred to as the mitochondrial pathway, represents a significant route through which oxaliplatin mediates cell death. nih.govdiva-portal.org This pathway is triggered by intracellular stressors, including the DNA lesions induced by oxaliplatin, which impact mitochondrial integrity and function. spandidos-publications.com

A pivotal event in the activation of the intrinsic pathway is the permeabilization of the mitochondrial outer membrane (MOMP). spandidos-publications.comjci.org Oxaliplatin can induce mitochondrial dysfunction, leading to MOMP and the subsequent release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govspandidos-publications.comresearchgate.netunimib.itmdpi.com Among these factors, Cytochrome C plays a critical role. nih.govspandidos-publications.comresearchgate.netunimib.itmdpi.com Upon its release into the cytosol, Cytochrome C interacts with Apaf-1 and procaspase-9, facilitating the formation of the apoptosome. jci.orgmdpi.com This complex serves as a platform for the autoactivation of caspase-9, an initiator caspase. jci.orgmdpi.com Activated caspase-9 then cleaves and activates executioner caspases, notably caspase-3, which are responsible for dismantling the cell. diva-portal.orgjci.orgmdpi.com Research indicates that oxaliplatin treatment can lead to the cytosolic translocation of Cytochrome C. nih.govresearchgate.net

The intrinsic apoptotic pathway is under stringent control by the balance between pro-apoptotic and anti-apoptotic proteins, particularly members of the Bcl-2 protein family. spandidos-publications.comnih.gov Anti-apoptotic proteins like Bcl-2 reside on the outer mitochondrial membrane and function to prevent MOMP and the release of pro-apoptotic factors like Cytochrome C. spandidos-publications.comnih.gov Oxaliplatin can modulate the expression and activity of these regulatory proteins. Studies have demonstrated that oxaliplatin treatment can result in a decrease in the expression levels of the anti-apoptotic protein Bcl-2, thereby favoring the release of Cytochrome C and the activation of the intrinsic pathway. nih.govoncotarget.comspandidos-publications.com Conversely, the overexpression of anti-apoptotic Bcl-2 family proteins has been linked to reduced sensitivity and resistance to various chemotherapeutic agents, including oxaliplatin. oncotarget.com Bcl-2 interacts with numerous proteins, including pro-apoptotic counterparts such as Bax and Bak, and its binding to Bax is known to inhibit the release of Cytochrome C from mitochondria. mdpi.comnih.govmdpi.com

Extrinsic Apoptotic Pathway Activation

The extrinsic apoptotic pathway is triggered by the engagement of death receptors on the cell surface by their specific ligands, leading to the assembly of the death-inducing signaling complex (DISC). spandidos-publications.comjci.org While the intrinsic pathway is a major contributor to oxaliplatin-induced apoptosis, the extrinsic pathway also plays a role in mediating cell death in response to this drug in certain cellular contexts. nih.govwjgnet.com

Activation of the extrinsic pathway involves the recruitment and activation of initiator caspases, primarily caspase-8, within the DISC. spandidos-publications.comjci.orgiiarjournals.org Activated caspase-8 can directly activate executioner caspases or cleave the pro-apoptotic Bcl-2 family member Bid. spandidos-publications.comjci.org The cleavage of Bid generates a truncated form, tBid, which then translocates to the mitochondria. spandidos-publications.comjci.orgresearchgate.netplos.org tBid promotes MOMP, thereby establishing a link between the extrinsic and intrinsic pathways and amplifying the apoptotic signal. spandidos-publications.comjci.orgresearchgate.netplos.org Research indicates that oxaliplatin can enhance caspase-8 activity and increase Bid expression in certain cancer cell lines, suggesting the involvement of the extrinsic pathway. nih.govwjgnet.com

The extrinsic pathway is initiated by the interaction of death ligands (e.g., TRAIL) with their cognate death receptors, such as Death Receptor 4 (DR4) and Death Receptor 5 (DR5), on the cell membrane. spandidos-publications.comjci.org Although oxaliplatin's primary mechanism involves intracellular DNA damage, there is evidence suggesting its influence on death receptors. Some studies indicate that oxaliplatin, particularly when used in combination with other agents, can lead to the upregulation or altered localization of death receptors like FasL and DR4, contributing to the activation of the extrinsic apoptotic cascade. wjgnet.comiiarjournals.org The clustering of these receptors upon ligand binding is essential for the formation of the DISC and the subsequent activation of caspases. jci.org

Autophagy-Associated Apoptosis

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. nih.gov While often acting as a survival mechanism in response to cellular stress, autophagy can also contribute to cell death or be intricately linked with apoptosis. nih.govmdpi.com Studies investigating the role of autophagy in oxaliplatin-treated cancer cells have yielded complex results, suggesting a context-dependent function.

In some instances, oxaliplatin treatment has been shown to induce autophagy in cancer cells. nih.gov This induction can be a protective response, helping cells cope with the stress imposed by the drug, and its inhibition may enhance oxaliplatin's cytotoxic effects. nih.govnih.govresearchgate.net For example, in Caco-2 colorectal cancer cells, oxaliplatin treatment increased the ratio of MAP1LC3B-II to Actin, a marker of autophagy, and inhibiting autophagy with pharmacological agents or siRNA targeting essential autophagy genes like ATG5 and Beclin1 potentiated oxaliplatin-induced cell death. nih.gov This suggests that in these cells, autophagy acts as a pro-survival mechanism against oxaliplatin. nih.gov

Conversely, other research indicates that oxaliplatin may reduce the expression of autophagy-related proteins like Atg5, beclin-1, Atg7, LC3-I, and LC3-II in a dose-dependent manner in certain cell lines, suggesting a potential inhibition of autophagy. nih.gov The interplay between oxaliplatin, autophagy, and apoptosis is a critical area of research, particularly in understanding mechanisms of drug resistance. mdpi.comresearchgate.net Autophagy-associated apoptosis, where autophagy directly contributes to cell death, has also been implicated as a mechanism facilitated by oxaliplatin in certain contexts. mdpi.com

Cell Cycle Perturbation and Arrest

The cell cycle is a tightly regulated series of events that leads to cell division. Anticancer agents often target specific phases of the cell cycle to inhibit cancer cell proliferation. Oxaliplatin has been shown to induce cell cycle perturbation and arrest in various cancer cell lines. nih.govaacrjournals.org

A primary effect of oxaliplatin is the induction of G2/M cell cycle arrest, although a transient S phase delay has also been observed. nih.gov Studies using flow cytometry have demonstrated that oxaliplatin treatment leads to an accumulation of cells in the G2/M phase. nih.govaacrjournals.org For instance, in HT29, MCF7, Hela, and A549 cell lines, oxaliplatin treatment resulted in significant cell cycle modifications, with a prominent G2/M arrest. nih.gov The extent and reversibility of this arrest can vary depending on the cell line and treatment duration. nih.gov

Research has also explored the impact of oxaliplatin on cell cycle regulatory proteins. While not explicitly detailed in the provided snippets for oxaliplatin alone, studies involving combinations with oxaliplatin have shown alterations in the levels of cyclins A and B, as well as cdc2 and cdk2, which are key regulators of G2/M progression. tandfonline.com The induction of cell cycle arrest by oxaliplatin is considered a crucial mechanism contributing to its cytotoxic effects, preventing cancer cells from dividing and proliferating. researchgate.netmdpi.com

Reactive Oxygen Species Generation and Oxidative Stress Response

Oxaliplatin treatment can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative stress and damage to cellular components, including DNA, lipids, and proteins. nih.govnih.govijbs.com Oxidative stress is recognized as an important factor in the toxicity of oxaliplatin, including mitochondrial toxicity. nih.gov

Studies have shown that oxaliplatin increases intracellular ROS levels in cancer cells. nih.govijbs.com This increased ROS production can contribute to oxaliplatin-induced DNA damage and apoptosis. nih.gov For example, in colorectal cancer cells, oxaliplatin treatment statistically significantly increased ROS levels. nih.gov The generation of ROS by oxaliplatin is considered a critical event in platinum-induced cell death. plos.org

The cellular response to oxaliplatin-induced oxidative stress involves various antioxidant defense mechanisms. However, excessive ROS generation can overwhelm these defenses, leading to cellular damage and the activation of cell death pathways. nih.govijbs.com The relationship between ROS, autophagy, and apoptosis in the context of oxaliplatin treatment is complex, with ROS potentially triggering autophagy and endoplasmic reticulum (ER) stress, which can in turn influence cell fate. nih.govplos.org

Immunogenic Cell Death Pathways

Immunogenic cell death (ICD) is a mode of cell death that elicits an adaptive immune response against dead-cell-associated antigens. This process involves the release of damage-associated molecular patterns (DAMPs) that can activate dendritic cells and prime T cell responses against cancer cells. researchgate.nettargetedonc.com Oxaliplatin has been identified as an inducer of ICD. researchgate.nettargetedonc.comwjon.org

Compared to other platinum compounds like cisplatin (B142131) and irinotecan, oxaliplatin has shown a greater capacity to induce ICD. targetedonc.comwjon.org This involves the translocation of calreticulin (B1178941) and other chaperones from the endoplasmic reticulum to the cell membrane, as well as the release of molecules like ATP and HMGB1. researchgate.net These events act as "eat-me" and "danger" signals, promoting the uptake of tumor antigens by dendritic cells and subsequent activation of cytotoxic T lymphocytes. researchgate.netresearchgate.net

Research suggests that the immunogenic properties of oxaliplatin contribute to its therapeutic efficacy, particularly in colorectal cancer. targetedonc.comwjon.org The activation of the host immune system by oxaliplatin-induced ICD can enhance the antitumor effect. researchgate.net Studies have explored the association between genetic variations in ICD pathways and the efficacy of oxaliplatin-based chemotherapy. targetedonc.com The cGAS-STING signaling pathway has also been implicated in oxaliplatin-induced ICD in certain cancer types. biorxiv.org

Nucleolar Stress Response

The nucleolus is a dynamic structure within the nucleus primarily involved in ribosome biogenesis. Disruptions to nucleolar function or ribosome biogenesis can trigger a nucleolar stress response, which can lead to cell cycle arrest or apoptosis, often via activation of the tumor suppressor protein p53. nih.govnih.govaacrjournals.org Emerging evidence indicates that oxaliplatin, unlike cisplatin or carboplatin (B1684641), can induce cytotoxicity by specifically disrupting ribosome biogenesis and triggering nucleolar stress. nih.govnih.govbiorxiv.orgresearchgate.net

Oxaliplatin causes early nucleolar disruption, characterized by the inhibition of ribosomal RNA (rRNA) synthesis and the relocalization of nucleolar proteins like nucleophosmin (B1167650) (NPM1). nih.govnih.govbiorxiv.org These effects can occur at concentrations below those required for significant DNA damage, suggesting that nucleolar stress is an important and potentially early event in oxaliplatin's mechanism of action. nih.govnih.gov

The induction of nucleolar stress by oxaliplatin appears to be linked to DNA damage signaling involving ATM and ATR kinases, although it does not necessarily involve substantial nucleolar DNA damage itself. biorxiv.org The nonlabile diaminocyclohexane (DACH) ligand of oxaliplatin has been identified as important for its ability to induce nucleolar stress. nih.gov Proteomic profiling of cells treated with oxaliplatin has revealed downregulation of ribosomal proteins, further supporting the notion of disrupted ribosome biogenesis and nucleolar stress as key responses. aacrjournals.org This nucleolar and ribosomal stress can subsequently trigger apoptosis through both p53-dependent and independent pathways. aacrjournals.org

Mechanisms of Oxaliplatin Resistance

DNA Damage Response and Repair Alterations

Tumor cells can develop resistance to oxaliplatin by altering their DNA damage response and repair pathways. These alterations can lead to enhanced tolerance to the platinum-DNA adducts formed by oxaliplatin, as well as more efficient mechanisms for repairing this damage.

Enhanced Tolerance to Platinum-DNA Adducts

Enhanced tolerance refers to the ability of resistant cells to endure the presence of platinum-DNA adducts without triggering the normal cell death pathways. While oxaliplatin forms DNA adducts that block replication and transcription, resistant cells can develop mechanisms to bypass these lesions or tolerate their presence, allowing for continued cell division. Studies have shown that resistant cell lines can exhibit increased tolerance to adducts in DNA. nih.gov This tolerance can range from 3.1 to 7.6-fold in some resistant sub-lines. nih.gov This suggests that even if adducts are formed, the cellular machinery in resistant cells is less sensitive to their cytotoxic effects.

Upgraded Excision Repair Mechanisms (e.g., ERCC1 pathway)

The nucleotide excision repair (NER) pathway is a major DNA repair mechanism involved in removing bulky DNA lesions, including those formed by platinum compounds like oxaliplatin. aacrjournals.orgiiarjournals.org The excision repair cross-complementing group 1 (ERCC1) protein, in complex with XPF, plays a critical role in the NER pathway by creating an incision 5' to the damaged site. iiarjournals.orgecancer.orgiiarjournals.orgmdpi.com

Increased activity or expression of the NER pathway, particularly involving ERCC1, has been strongly implicated in oxaliplatin resistance. iiarjournals.orgecancer.orgiiarjournals.orgmdpi.com Studies have demonstrated that oxaliplatin treatment can induce ERCC1 gene expression in resistant, but not sensitive, colorectal cancer cell lines. iiarjournals.orgiiarjournals.org This induction of ERCC1 mRNA and protein in resistant cells suggests that the NER pathway is upregulated in response to oxaliplatin-induced DNA damage, leading to more efficient repair and thus resistance. iiarjournals.orgiiarjournals.org

The level of ERCC1 expression has been shown to correlate with the effectiveness of oxaliplatin treatment in patients with colorectal cancer. ecancer.org High levels of ERCC1 expression are associated with reduced sensitivity to oxaliplatin. ecancer.orgmdpi.com

Furthermore, studies using siRNA-mediated silencing of ERCC1 have shown that reducing ERCC1 levels in resistant cell lines can restore sensitivity to oxaliplatin, leading to increased apoptosis. iiarjournals.orgiiarjournals.org This provides strong evidence for the direct role of ERCC1 in mediating oxaliplatin resistance.

Replication Bypass Mechanisms

Replication bypass, also known as translesion synthesis (TLS), is a mechanism where specialized DNA polymerases can replicate past DNA lesions that would normally stall the high-fidelity replicative polymerases. This process can contribute to drug resistance by allowing cells with damaged DNA to continue dividing.

Studies suggest that replication bypass mechanisms can discriminate between cisplatin (B142131) and oxaliplatin adducts. aacrjournals.org Human DNA polymerases such as pol β, pol γ, and pol η have been shown to replicate past oxaliplatin-GG adducts more efficiently than cisplatin-GG adducts in vitro. aacrjournals.orgnih.govaacrjournals.org The bulky diaminocyclohexane (DACH) ligand of oxaliplatin may influence how these polymerases interact with the adducts, potentially facilitating bypass. nih.govpatsnap.com Overexpression of certain polymerases involved in bypass has been linked to oxaliplatin resistance in some cancer cell lines. aacrjournals.org

Cellular Drug Accumulation and Efflux Dynamics

The amount of oxaliplatin that reaches its intracellular target (DNA) is a critical determinant of its efficacy. Alterations in the mechanisms that control the influx and efflux of the drug across the cell membrane can significantly impact intracellular drug accumulation and contribute to resistance.

Decreased Cellular Uptake Mechanisms

Reduced cellular uptake of oxaliplatin is a documented mechanism of resistance. nih.govmdpi.comaacrjournals.orgresearchgate.netnih.govnih.gov Studies have shown that oxaliplatin-resistant cell lines exhibit significantly lower intracellular accumulation of the drug compared to sensitive cell lines. nih.govaacrjournals.orgnih.govmdpi.compsu.edu This decreased uptake can be a significant factor, sometimes accounting for a substantial reduction in intracellular platinum levels. nih.govpsu.edu

Several transporters are involved in the cellular uptake of platinum compounds, including organic cation transporters (OCTs) and the human copper transporter 1 (hCTR1). mdpi.comresearchgate.net Changes in the expression levels or function of these transporters can lead to decreased oxaliplatin influx. For instance, reduced expression of OCT1-3 has been correlated with decreased cellular oxaliplatin accumulation and resistance in colorectal cancer cell lines. mdpi.comnih.gov

Increased Cellular Efflux Mechanisms

In addition to decreased uptake, increased efflux of oxaliplatin from the cell can also contribute to lower intracellular drug concentrations and thus resistance. Efflux transporters, particularly ATP-binding cassette (ABC) transporters, can actively pump platinum compounds out of the cell. mdpi.comresearchgate.net

ATPases like ATP7A and ATP7B have been implicated in the intracellular trafficking and efflux of platinum drugs, including oxaliplatin. mdpi.comresearchgate.netnih.govpsu.edu Increased expression of ATP7A has been shown to mediate resistance to oxaliplatin in ovarian cancer cells. aacrjournals.org This increased expression can lead to increased sequestration of platinum into vesicular fractions and reduced net accumulation in the cytoplasm and nucleus. aacrjournals.org

Another efflux transporter, ABCC10 (MRP7), has also been identified as a mediator of oxaliplatin efflux. nih.gov Higher expression of ABCC10 in colorectal cancer patients is associated with a greater likelihood of relapse and metastasis. nih.gov Knockdown of ABCC10 in resistant colorectal cancer cells increases intracellular oxaliplatin accumulation and enhances sensitivity to the drug, indicating that ABCC10-mediated efflux is a mechanism of resistance. nih.gov

Drug Inactivation Processes (e.g., Glutathione (B108866) Binding, Metallothionein Segregation)

One of the key mechanisms by which cancer cells develop resistance to oxaliplatin is through drug inactivation. This can occur via the binding of oxaliplatin to intracellular molecules like glutathione (GSH) and metallothioneins (MTs). Once oxaliplatin enters the cytoplasm, it can undergo hydration, which facilitates its reaction with thiol-containing molecules such as GSH or metallothioneins. aacrjournals.orgresearchgate.net Binding to these molecules can effectively sequester the drug, preventing it from reaching its DNA target and forming cytotoxic adducts. researchgate.netnih.gov This decreased intracellular concentration of active platinum compounds contributes to reduced drug efficacy and the development of resistance. aacrjournals.orgdergipark.org.tr Studies have reported conflicting results regarding the precise association between the levels or activity of GSH and oxaliplatin resistance in vitro. aacrjournals.orgresearchgate.net

Role of Organic Cation Transporters (OCTs) and ABC Transporters

Cellular accumulation of oxaliplatin is a critical determinant of its efficacy, and alterations in drug transport proteins play a significant role in resistance. Oxaliplatin uptake can be mediated by organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3 (SLC22A1-3). nih.govaacrjournals.org Studies have shown that the expression levels of OCTs can positively correlate with oxaliplatin absorption and sensitivity. rsc.org Conversely, decreased expression or function of these uptake transporters can lead to reduced intracellular drug concentrations and contribute to resistance. researchgate.net For instance, the transporter protein OCT-1 has been found to be present in oxaliplatin-sensitive colon cancer cells but absent in drug-resistant cells. researchgate.net

Efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, are also implicated in oxaliplatin resistance. aacrjournals.orgrsc.org These transporters can actively pump drugs out of the cell, thereby lowering intracellular drug accumulation. rsc.org The ABCC family of transporters, also known as multidrug resistance proteins (MRPs), are involved in the glutathione (GSH)-mediated export of platinum drugs, including oxaliplatin. aacrjournals.orgresearchgate.net Overexpression of certain ABC transporters, such as ABCC2, ABCC3, and ABCG2, has been demonstrated to be beneficial for the efficacy of oxaliplatin in some cell lines, suggesting their role in transport-mediated resistance. oup.comresearchgate.net However, the association between the expression of certain ABC transporters like ABCB1 (MDR1) and oxaliplatin resistance has shown inconsistent results, highlighting the need for further investigation. researchgate.net

Cell Death Pathway Dysregulation

Oxaliplatin induces cell death primarily through the induction of apoptosis following DNA damage. Resistance to oxaliplatin can arise from dysregulation of cell death pathways, allowing cancer cells to evade the cytotoxic effects of the drug. elifesciences.orgresearchgate.net

Resistance to Apoptosis

Resistance to oxaliplatin-induced apoptosis is a significant mechanism of acquired resistance. elifesciences.orgresearchgate.net This can involve alterations in the expression or function of key proteins that regulate the apoptotic cascade. Proteins involved in the intrinsic apoptotic pathway, such as members of the Bcl-2 family and the tumor suppressor p53, are often deregulated in drug-resistant cancers. mdpi.com For example, studies have shown that activated AKT can directly influence apoptotic pathway regulators like Bcl-2 family members, and PI3K/AKT signaling can increase Bcl-2 expression and activity, promoting cell survival and reducing chemotherapy-induced apoptosis. mdpi.com Alterations in the balance between pro-apoptotic (e.g., Bax, BBC3/PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins can contribute to an impaired apoptotic response. nih.govresearchgate.net Loss of Bax expression due to mutation has been observed in some oxaliplatin-resistant cell lines, suggesting a role for altered mitochondrial-mediated apoptosis in resistance. researchgate.net Impairment of the extrinsic apoptotic pathway has also been implicated, with overexpression of proteins like MMP7, which can degrade FasL, preventing apoptosis progression. researchgate.net

Autophagy Modulation in Resistance

Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, can play a dual role in cancer, sometimes promoting cell survival and sometimes cell death. In the context of oxaliplatin resistance, autophagy is often upregulated in tumor cells in response to chemotherapy and can contribute to resistance. researchgate.netnih.gov Oxaliplatin has been shown to modulate autophagy, leading to the development of resistance. mdpi.com For instance, oxaliplatin can trigger AMPK signaling and inhibit mTOR signaling to induce autophagy. mdpi.com Studies in oxaliplatin-resistant gastric cancer cells have shown increased autophagy, suggesting it may be a key factor in resistance development. mdpi.com Autophagic cell death, which includes autophagy-associated apoptosis, can facilitate cellular resistance to platinum therapy and drug resistance. mdpi.com Inhibition of autophagy has been shown in some research to reverse or overcome oxaliplatin resistance. nih.govnih.gov Mechanical stress in the tumor microenvironment can also trigger autophagy activation, which is correlated with increased resistance to oxaliplatin treatment. nih.gov

Signaling Pathway Aberrations

Aberrant activation of various signaling pathways can promote cancer cell survival, proliferation, and resistance to chemotherapy, including oxaliplatin.

PI3K/AKT Signaling Pathway Activation

Hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is frequently linked to oxaliplatin resistance. mdpi.commdpi.comnih.gov This pathway is a key regulator of cell survival, proliferation, and apoptosis. nih.govspandidos-publications.com Activated AKT, phosphorylated by PI3K, can directly influence apoptotic regulators, increasing anti-apoptotic protein activity and promoting cell survival, thereby lowering chemotherapy-induced apoptosis. mdpi.comnih.gov Studies have demonstrated increased constitutive activity of the PI3K/AKT pathway in cancer cells with acquired resistance to oxaliplatin. dovepress.com Inhibition of the PI3K/AKT pathway has been shown to increase the sensitivity of cancer cells to oxaliplatin. nih.govspandidos-publications.com For example, studies in cholangiocarcinoma and liver cancer cells have shown that inhibiting PI3K or its downstream target mTOR can enhance oxaliplatin efficacy. nih.govspandidos-publications.com The downregulation of PTEN, a negative regulator of the PI3K/AKT pathway, has also been observed in oxaliplatin-resistant cells, contributing to increased PI3K/AKT phosphorylation and reduced response to oxaliplatin-induced cell death. nih.gov

Table 1: and Associated Factors

| Mechanism | Associated Factors |

| Drug Inactivation Processes | Glutathione (GSH) binding aacrjournals.orgresearchgate.netmdpi.comnih.gov, Metallothionein (MT) segregation aacrjournals.orgresearchgate.netmdpi.comnih.gov |

| Transporter Alterations | Decreased uptake by OCT1, OCT2, OCT3 (SLC22A1-3) nih.govaacrjournals.orgresearchgate.net, Increased efflux by ABC transporters (e.g., ABCC family, ABCG2) rsc.orgoup.comresearchgate.net |

| Cell Death Dysregulation | Resistance to Apoptosis (e.g., altered Bcl-2 family, p53, Bax, IAPs) nih.govelifesciences.orgresearchgate.netmdpi.com, Autophagy modulation (often upregulation) researchgate.netmdpi.comnih.govnih.govnih.govtandfonline.com |

| Signaling Pathway Aberrations | Hyperactivation of PI3K/AKT pathway mdpi.commdpi.comnih.govspandidos-publications.comnih.govdovepress.com |

Table 2: Research Findings on PI3K/AKT Signaling in Oxaliplatin Resistance

| Study Focus | Key Findings | Citations |

| Cholangiocarcinoma cells | Inhibition of PI3K/mTOR increased oxaliplatin cytotoxicity. Activated PI3K/AKT protected cells from oxaliplatin. | nih.gov |

| Liver cancer cells (HepG2R) | PI3K/AKT pathway stably activated in resistant cells. Inhibition of PI3K/AKT increased oxaliplatin sensitivity. | spandidos-publications.com |

| Colorectal cancer cells (HCT116) | Upregulation of PI3K/Akt pathway components in resistant cells. | aacrjournals.org |

| Colorectal cancer cells (SW480/R, HT29/R) | Downregulation of PTEN led to increased PI3K/AKT phosphorylation and reduced oxaliplatin sensitivity. | nih.gov |

| Colorectal cancer cells (HCT-8/L-OHP) | Activated PI3K/AKT pathway involved in resistance. Knockdown of KLK11 reversed resistance via PI3K/AKT suppression. | dovepress.com |

NF-κB Signaling Alterations

The NF-κB signaling pathway plays a crucial role in regulating numerous cellular functions, including those that contribute to tumor drug resistance. wjgnet.com Activation of the NF-κB pathway can enhance the expression of anti-apoptotic proteins, thereby making cancer cells more resistant to chemotherapy-induced apoptosis. researchgate.net Studies have shown that chemotherapy-induced activation of NF-κB signaling contributes to heightened drug resistance in tumor cells. wjgnet.com For instance, in oxaliplatin-resistant colorectal cancer cells, upregulation of NF-κB phosphorylation has been observed, leading to enhanced expression of ABCG2, a transporter protein, and subsequent attenuation of endoplasmic reticulum stress and inhibition of apoptosis. researchgate.net The NF-κB pathway can also interact with other signaling cascades, such as the PI3K-AKT pathway, forming extensive regulatory networks that influence tumor cell behavior, including growth, resistance to apoptosis, and migration. wjgnet.com PIPKIγ has been identified as a critical gene related to oxaliplatin resistance in colorectal cancer, promoting the expression of PD-L1 via activation of the NF-κB signaling pathway. thno.org Knockdown of PIPKIγ significantly down-regulated the phosphorylated level of P65, a component of NF-κB, while overexpression increased it, consistently affecting NF-κB transcriptional activity. thno.org

Epigenetic Modifications in Resistance Acquisition

Epigenetic modifications, which involve heritable changes in gene expression without alterations to the underlying DNA sequence, play a significant role in the acquisition of oxaliplatin resistance. wjgnet.com These modifications can deregulate genes involved in crucial cellular processes such as cell cycle regulation, apoptosis, DNA damage response, and DNA repair pathways. mdpi.com

Epigenetic silencing, a major mechanism causing the loss of tumor suppressor activity, is often caused by the integration of promoter hypermethylation and histone deacetylation. biomolther.org These processes are controlled by regulatory proteins such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). biomolther.org Research indicates that gene methylation status is associated with chemotherapy response; for example, high methylation of the SRBC gene may lead to increased resistance to oxaliplatin in colorectal cancer cells. researchgate.net Promoter hypermethylation of CAVIN3 has also been associated with resistance to oxaliplatin in colorectal cancer cell lines and predicts shorter progression-free survival in patients with metastatic disease. researchgate.net In renal cell carcinoma, loss of the organic cation transporter OCT2, a main factor contributing to oxaliplatin resistance, is linked to DNA hypermethylation and histone methylation at the OCT2 promoter. nih.gov Histone acetylation also regulates OCT2 repression in these cells. nih.gov Combined treatment with a DNA methylation inhibitor (decitabine) and a histone deacetylase inhibitor (vorinostat) significantly increased OCT2 expression in renal cell carcinoma cell lines, sensitizing them to oxaliplatin. nih.gov

The high-order three-dimensional (3D) conformation of the genome can be altered during the acquisition of oxaliplatin resistance. nih.gov Studies investigating chromatin conformation alterations in oxaliplatin-resistant colorectal cancer cells using techniques like DLO Hi-C, ChIP-seq, and RNA-seq have revealed significant changes. nih.gov Results indicate that a substantial percentage of genome regions undergo A/B compartment transformation after drug resistance develops. nih.gov Analysis of genes in these converted compartments suggests that oxaliplatin resistance is related to a reduction in reactive oxygen species and enhanced metastatic capacity. nih.gov Furthermore, 3D structure mapping of DNA damage shows characteristic differences in the nuclear distribution of oxaliplatin-induced DNA damage between drug-resistant and sensitive cells. oup.com Damage increases in gene-poor chromatin at the nuclear periphery while decreasing in gene-rich regions located at nuclear speckles, suggesting a strategic redistribution of platinum drug-induced damage during chemoresistance development. oup.com

Changes in gene expression profiles, including those of long non-coding RNAs (lncRNAs), are implicated in oxaliplatin resistance. LncRNAs are important regulators of gene expression and can play key roles in drug function regulation and chemoresistance. spandidos-publications.com HOTAIR (HOX transcript antisense RNA) is one such lncRNA that has been investigated in the context of oxaliplatin resistance. nih.gov Studies have shown that HOTAIR expression is increased in hypoxia-treated colorectal cancer cell lines and tumors, and its knockdown sensitizes these cells to oxaliplatin. nih.govresearchgate.net High levels of HOTAIR have been associated with poor prognosis in colorectal cancer patients. spandidos-publications.com HOTAIR can contribute to resistance by acting as a competitive endogenous RNA (ceRNA) for miRNAs, thereby regulating the expression of target genes. nih.gov Besides HOTAIR, other lncRNAs such as CRNDE, MALAT1, ANRIL, GIHCG, CASC15, and MEG3 have also been identified as critical regulators of oxaliplatin resistance through various mechanisms, including sponging miRNAs and regulating target gene expression. mdpi.com For example, GIHCG is over-expressed in colorectal cancer and contributes to resistance to 5-fluorouracil (B62378) and oxaliplatin. mdpi.com CASC15 contributes to oxaliplatin resistance by positively regulating the expression levels of ABCC1 by sponging miR-145. mdpi.com MEG3 down-regulation is associated with oxaliplatin resistance through the regulation of the miR-141/PDCD4 complex. mdpi.com

Deregulation of genes involved in cell cycle control and DNA repair pathways is a significant factor in oxaliplatin resistance. mdpi.com Oxaliplatin forms DNA adducts, which ideally lead to cell cycle arrest and apoptosis in sensitive cells. mdpi.com However, specific genetic or epigenetic modifications can inhibit pathways like the p53-p21 pathway, leading to unchecked cell cycle progression and resistance. mdpi.com Increased capacity for DNA damage repair is a key mechanism underlying oxaliplatin resistance. researchgate.net The nucleotide excision repair (NER) system is involved in the repair of oxaliplatin-DNA adducts and has been shown to have predictive value for colorectal cancer treatment. nih.gov Alterations in DNA repair genes, such as ERCC1 and XRCC1, may also play a role. aacrjournals.org While decreased ERCC1 expression has been demonstrated in oxaliplatin-resistant cells, its correlation appears to be more with cell cycle response than direct DNA repair after platinum treatment. nih.gov Increased expression of genes involved in homologous recombination repair, such as RAD51 and Fanconi anemia genes, suggests that this pathway can contribute to oxaliplatin resistance. nih.gov Activation of DNA damage response kinases like CHK2 has also been implicated, with elevated levels of phosphorylated CHK2 observed in oxaliplatin-resistant colorectal cancer cells and tumor samples. nih.gov This activation contributes to accelerated DNA damage repair. nih.gov Aberrant activation of cell cycle regulation pathways correlates with resistance, and inhibiting components like CDK4/6 can enhance the antitumor effect of oxaliplatin by epigenetically suppressing DNA repair genes. pnas.org

Tumor Microenvironment Factors

The tumor microenvironment (TME) plays a crucial role in influencing therapeutic response and contributing to oxaliplatin resistance. wjgnet.comresearchgate.net The crosstalk between tumor cells and immune cells within the TME is particularly important. researchgate.net Tumor-associated macrophages (TAMs) are abundant in the TME and are implicated in platinum-based drug resistance in several cancers, including colorectal cancer. researchgate.net The density of tumor-infiltrating macrophages is significantly higher in oxaliplatin-resistant patients compared to sensitive patients. researchgate.net Macrophages can promote oxaliplatin resistance through various mechanisms, including the activation of autophagy in cancer cells. mdpi.comresearchgate.net Recent studies suggest that M2 TAMs can increase oxaliplatin resistance by enhancing METTL3-mediated m6A modification in cancer cells. researchgate.net The immunosuppressive environment created by the imbalance between immunosuppressive cells (like TAMs) and anti-tumor effector cells also contributes to therapeutic resistance. frontiersin.org

Table 1: Key Genes and Molecules Involved in Oxaliplatin Resistance Mechanisms

| Mechanism | Gene/Molecule | Role in Resistance | Relevant Section |

| NF-κB Signaling Alterations | NF-κB | Promotes anti-apoptotic proteins, enhances drug resistance. | 2.4.2 |

| PIPKIγ | Activates NF-κB, promotes PD-L1 expression. | 2.4.2 | |

| ABCG2 | Upregulated by NF-κB, reduces intracellular drug accumulation. | 2.4.2 | |

| Epigenetic Modifications | SRBC | Hypermethylation associated with increased resistance. | 2.5.1 |

| CAVIN3 | Promoter hypermethylation associated with resistance and poor prognosis. | 2.5.1 | |

| OCT2 | Transcriptional repression via DNA hypermethylation and histone modifications. | 2.5.1 | |

| HDACs, DNMTs | Enzymes involved in histone deacetylation and DNA methylation, targeted by inhibitors to restore sensitivity. | 2.5.1 | |

| HOTAIR (lncRNA) | Upregulated in resistant cells, sensitizes cells to oxaliplatin when knocked down. | 2.5.3 | |

| CRNDE, MALAT1, ANRIL, GIHCG, CASC15, MEG3 (lncRNAs) | Regulate resistance through various mechanisms (e.g., sponging miRNAs). | 2.5.3 | |

| Deregulation of Cell Cycle and DNA Repair | p53-p21 pathway | Inhibition leads to unchecked cell cycle progression and resistance. | 2.5.4 |

| ERCC1, XRCC1 | DNA repair genes potentially involved in resistance. | 2.5.4 | |

| RAD51, Fanconi genes | Involved in homologous recombination repair, contribute to resistance. | 2.5.4 | |

| CHK2 | Activation contributes to accelerated DNA damage repair. | 2.5.4 | |

| Tumor Microenvironment Factors | Tumor-Associated Macrophages (TAMs) | Abundant in TME of resistant patients, promote resistance via autophagy and m6A modification. | 2.6 |

| METTL3 | Involved in m6A modification mediated by TAMs, promotes resistance. | 2.6 |

Hypoxic Conditions and Chemoresistance

The tumor microenvironment, particularly the presence of hypoxic (low oxygen) conditions, plays a significant role in the development of chemoresistance to various agents, including oxaliplatin. Hypoxia is a common feature of solid tumors and is often associated with poor prognosis and reduced sensitivity to both chemotherapy and radiotherapy mdpi.comcapes.gov.brnih.gov. Cancer cells that adapt to hypoxic environments can develop resistance to oxaliplatin through a variety of mechanisms spandidos-publications.comresearchgate.net.

Detailed research findings highlight several pathways by which hypoxia contributes to oxaliplatin resistance:

Hypoxia-Inducible Factors (HIFs): HIFs, particularly HIF-1α, are key regulators of the cellular response to hypoxia mdpi.comresearchgate.net. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of numerous genes involved in processes such as cell metabolism, proliferation, angiogenesis, and drug resistance researchgate.netnih.gov. HIF-1α has been shown to induce oxaliplatin resistance in colorectal cancer (CRC) cells researchgate.netnih.gov. This can occur through various mechanisms, including the upregulation of ATP-Binding Cassette (ABC) transporters like ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP), which actively pump chemotherapeutic drugs out of the cells, thereby reducing intracellular drug concentration mdpi.comzlfzyj.comdovepress.com. Studies in hepatic carcinoma cells have also demonstrated that hypoxia-induced upregulation of HIF-1α correlates with increased expression of MDR1, MRP1, and BCRP1, contributing to oxaliplatin resistance zlfzyj.com.

Modulation of Apoptosis: Hypoxia can enhance the anti-apoptotic potential of cancer cells, making them less susceptible to oxaliplatin-induced cell death mdpi.com. HIF-1 can induce the expression of anti-apoptotic proteins like Survivin and suppress pro-apoptotic proteins like Caspase-9 mdpi.com. Additionally, hypoxia can decrease the level of apoptosis induced by oxaliplatin in CRC cells nih.gov.

Signaling Pathways: Hypoxia can activate various signaling pathways that promote drug resistance. For instance, HIF is known to cause oxaliplatin resistance in colorectal cancer by inducing miR-338-5p expression, which promotes IL-6 signaling. This, in turn, suppresses apoptosis via the STAT3/BCL2 pathway mdpi.comnih.gov. The IL-6/STAT3/Bcl2 pathway has been identified as a critical mechanism of hypoxia-induced drug resistance in CRC cells nih.gov. Studies have also investigated the role of JNK signaling; hypoxia-induced JNK activation was associated with resistance to oxaliplatin in colon cancer cell lines aacrjournals.org.

Non-Coding RNAs: Long non-coding RNAs (lncRNAs) have been implicated in hypoxia-mediated oxaliplatin resistance. For example, studies have shown that hypoxia increases the expression of HOX transcript antisense RNA (HOTAIR) in CRC cells, and HOTAIR contributes to oxaliplatin resistance by modulating the expression of zinc finger E-box binding homeobox 1 (ZEB1) through negative regulation of miR-1277-5p researchgate.netresearchgate.net. MicroRNAs (miRNAs) also play a role; research suggests that under hypoxic conditions, P53 may induce oxaliplatin resistance through the activation of miR-23a spandidos-publications.com.

Drug Penetration: While biological mechanisms are significant, impaired drug penetration into hypoxic regions of tumors due to the distance from blood vessels also contributes to reduced oxaliplatin effectiveness mdpi.comnih.govdovepress.com. Studies using three-dimensional spheroids have shown that a sensitivity gradient exists, with hypoxic regions being less sensitive to oxaliplatin, which correlates with lower levels of platinum-bound DNA adducts nih.govnih.gov. However, the resistance observed in hypoxic sub-populations often exceeds what can be explained by reduced drug penetrance alone, indicating the involvement of other cellular adaptive responses nih.govnih.gov.

Data from various studies illustrate the impact of hypoxia on oxaliplatin sensitivity in different cancer cell lines. For example, in HCT116 colorectal cancer cells, the IC50 (the concentration of drug required for 50% inhibition of cell growth) for oxaliplatin is significantly higher under hypoxic conditions compared to normoxic conditions nih.gov.

Here is a table summarizing representative data on oxaliplatin sensitivity under normoxic and hypoxic conditions:

| Cell Line | Condition | Oxaliplatin IC50 (µM) | Fold Resistance (Hypoxia/Normoxia) | Source |

| HCT116 | Normoxia | 5.2 | - | nih.gov |

| HCT116 | Hypoxia | 10.1 | 1.9 | nih.gov |

| HCT116 | Normoxia | 2.4 (Clonogenic Assay) | - | nih.gov |

| HCT116 | Hypoxia | 5.9 (Clonogenic Assay) | 2.4 | nih.gov |

| HCT116 | Normoxia | ~10 | - | nih.gov |

| HCT116 | Hypoxia | ~25 | ~2.5 | nih.gov |

| HCT8 | Normoxia | ~10 | - | nih.gov |

| HCT8 | Hypoxia | ~20 | ~2.0 | nih.gov |

| HT29 | Normoxia | ~15 | - | nih.gov |

| HT29 | Hypoxia | ~25 | ~1.7 | nih.gov |

| HCT116 | Normoxia | 20 µM (Growth Inhibition) | - | spandidos-publications.com |

| HCT116 | Hypoxia | 20 µM (Growth Inhibition) | Reduced Sensitivity | spandidos-publications.com |

| HT29 | Normoxia | 20 µM (Growth Inhibition) | - | spandidos-publications.com |

| HT29 | Hypoxia | 20 µM (Growth Inhibition) | Reduced Sensitivity | spandidos-publications.com |

Note: IC50 values can vary depending on the assay method and experimental conditions used in different studies.

The data consistently demonstrate that hypoxic conditions lead to reduced sensitivity or increased resistance to oxaliplatin in various cancer cell lines, particularly those of colorectal origin nih.govspandidos-publications.comnih.govresearchgate.net. This underscores the importance of understanding and targeting hypoxia-induced resistance mechanisms to improve the efficacy of oxaliplatin-based chemotherapy.

Preclinical Research Methodologies and Models in Oxaliplatin Studies

In Vitro Cell Line Studies

In vitro studies, using cancer cell lines grown in controlled laboratory settings, are fundamental to understanding the cellular and molecular effects of oxaliplatin.

Given oxaliplatin's primary indication for colorectal cancer (CRC), cell lines derived from this malignancy are extensively used in research. Commonly employed CRC cell lines include HT-29, HCT116, and RKO. nih.govnih.govresearchgate.net These cell lines, each with unique genetic characteristics, provide valuable insights into how different CRC subtypes respond to oxaliplatin. For instance, studies have compared the antiproliferative effects of oxaliplatin in p53 mutant (HT-29) and p53 wild-type (HCT116) cell lines, revealing different sensitivities and cellular responses. researchgate.net Research has shown that HCT116 cells are generally more sensitive to oxaliplatin than HT-29 cells. researchgate.net In these cell lines, oxaliplatin has been shown to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net The combination of oxaliplatin with other agents, such as the natural product alantolactone, has been investigated in HCT116 and RKO cells, demonstrating synergistic effects in promoting cancer cell death. nih.gov

Interactive Table:

The antitumor activity of oxaliplatin has been explored in a wide array of cancer cell lines beyond colorectal cancer. mdpi.com Studies have demonstrated its potent inhibitory effects on bladder carcinoma cell lines (RT4 and TCCSUP), ovarian carcinoma cell lines (A2780), glioblastoma cell lines (U-373MG and U-87MG), and melanoma cell lines (SK-MEL-2 and HT-144). cancer-research-network.com In pancreatic cancer research, the PANC-1 cell line has been utilized to investigate the mechanisms of oxaliplatin resistance. mdpi.com The broad-spectrum activity observed in these in vitro models has provided the rationale for clinical investigations of oxaliplatin in various solid tumors. nih.gov

A significant challenge in cancer chemotherapy is the development of drug resistance. To study the underlying mechanisms, researchers have established oxaliplatin-resistant cancer cell lines. This is typically achieved by chronically exposing parental, drug-sensitive cell lines to gradually increasing concentrations of oxaliplatin over an extended period. nih.govnih.goviosrjournals.org For example, oxaliplatin-resistant CRC cell lines such as SW620/L-OHP, LoVo/L-OHP, and HCT116-R have been developed. nih.goviosrjournals.org These resistant cell lines exhibit a number of biological changes compared to their sensitive counterparts, including altered cell growth rates, changes in cell cycle distribution, and increased expression of drug resistance-related proteins. nih.goviosrjournals.org For instance, SW620/L-OHP and LoVo/L-OHP cells showed a longer doubling time and an upregulation of the multidrug-resistance protein MRP2. nih.gov The development of these resistant models is crucial for identifying the molecular pathways that contribute to oxaliplatin resistance and for testing novel strategies to overcome it. nih.gov

Modern preclinical research increasingly employs multi-omics approaches to gain a comprehensive understanding of the molecular effects of oxaliplatin. These powerful technologies allow for the simultaneous analysis of different layers of biological information, including the genome, epigenome, transcriptome, and proteome.

RNA-seq (RNA sequencing) is used to analyze the transcriptome, providing a complete picture of gene expression changes in cancer cells following oxaliplatin treatment. This can reveal which genes and signaling pathways are activated or inhibited by the drug. nih.govmaastrichtuniversity.nl

ChIP-seq (Chromatin Immunoprecipitation sequencing) is employed to identify the binding sites of specific proteins, such as transcription factors, on a genome-wide scale. nih.gov This can help to elucidate how oxaliplatin treatment may alter the regulatory landscape of cancer cells.

DLO Hi-C (Digestion-Ligation-Only Hi-C) is a technique used to study the three-dimensional architecture of the genome. Changes in chromatin organization can impact gene expression, and this method can be used to investigate how oxaliplatin might affect this.

By integrating data from these and other omics technologies, researchers can construct detailed molecular profiles of oxaliplatin response and resistance, leading to the identification of novel biomarkers and therapeutic targets. techscience.com

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the efficacy and physiological effects of anticancer drugs in a whole-organism context.

Xenograft models are the most commonly used in vivo models in cancer research. These models involve the transplantation of human cancer cells or tissues into immunodeficient mice, typically nude mice. nih.govaacrjournals.org These mice lack a properly functioning immune system, which prevents them from rejecting the foreign human cells, allowing the formation of tumors.

Researchers have used xenograft models to study the in vivo antitumor activity of oxaliplatin against a variety of human cancers, including colorectal, pancreatic, and others. nih.govaacrjournals.orgresearchgate.net For example, studies have shown that oxaliplatin can significantly inhibit the growth of colorectal cancer xenografts derived from cell lines such as HT29 and HCT116. aacrjournals.orgresearchgate.net Similarly, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, have been used to evaluate the efficacy of oxaliplatin in pancreatic cancer. nih.gov These models are considered to be more representative of the patient's tumor and can be used to predict clinical outcomes. researchgate.net

Interactive Table:

Studies of Neurotoxicity Mechanisms in Animal Models

Animal models, primarily utilizing rats and mice, have been instrumental in elucidating the complex mechanisms underlying oxaliplatin-induced peripheral neurotoxicity (OIPN). These preclinical studies have identified several key pathological processes, including ion channel dysfunction, mitochondrial damage, oxidative stress, and neuroinflammation, which contribute to the characteristic symptoms of acute cold hypersensitivity and chronic neuropathic pain.

Ion Channel Dysfunction and Neuronal Hyperexcitability

A primary mechanism implicated in the acute neurotoxicity of oxaliplatin is the alteration of voltage-gated ion channel function in sensory neurons. The oxalate (B1200264) metabolite of oxaliplatin is thought to chelate calcium, leading to changes in the neuronal membrane potential and subsequent dysfunction of these channels. nih.gov Studies in rodent models have demonstrated that oxaliplatin alters the function of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. nih.govmdpi.com

Specifically, research has shown that oxaliplatin can slow the inactivation kinetics of Nav channels, leading to an increase in sodium current and neuronal hyperexcitability. mdpi.com This effect is particularly noted in dorsal root ganglion (DRG) neurons, the primary site of oxaliplatin accumulation in the peripheral nervous system. frontiersin.org Furthermore, oxaliplatin administration has been linked to after-potentials in myelinated axons, an effect absent in Nav1.6 knockout mice, pinpointing a specific sodium channel subtype involved in the pathology. mdpi.com

Transient Receptor Potential (TRP) channels, which are crucial for thermal and mechanical sensation, are also significantly affected. Oxaliplatin enhances the sensitivity of TRPA1 and TRPM8 channels, which are involved in sensing cold. nih.gov The activation of TRPA1 by oxaliplatin facilitates an influx of Ca2+, contributing to mitochondrial dysfunction and neurotoxicity. nih.gov Similarly, TRPM8, the primary cold and menthol receptor, shows transiently increased activity shortly after oxaliplatin exposure, which is believed to underlie the acute cold allodynia experienced by patients. mdpi.comnih.gov This is followed by a desensitization of the channel, potentially mediated by the phospholipase C (PLC) pathway. mdpi.com

| Mechanistic Target | Animal Model | Key Findings | Reference(s) |

| Voltage-Gated Sodium Channels (Nav) | Rat, Mouse | Slowed inactivation kinetics, leading to increased sodium current and neuronal hyperexcitability. Nav1.6 specifically implicated in after-potentials. | mdpi.com |

| Transient Receptor Potential (TRP) Channels | Rat, Mouse | Enhanced sensitivity and expression of TRPA1 and TRPM8, contributing to cold hypersensitivity. TRPA1 activation leads to Ca2+ influx and mitochondrial damage. | nih.govnih.govmdpi.com |

| Organic Cation Transporter 2 (OCT2) | Mouse | Expressed on DRG cells; facilitates oxaliplatin uptake. Genetic or pharmacological knockout of Oct2 protected mice from cold and mechanical hypersensitivity. | pnas.orgmdpi.com |

| Electrophysiology | Rat, Mouse | Significant slowing of sensory nerve conduction velocity (SNCV) with no effect on motor nerve conduction velocity (MNCV). Increased incidence of spontaneous discharge in A- and C-fibers. | nih.gov |

Mitochondrial Dysfunction and Oxidative Stress

Chronic OIPN is strongly associated with mitochondrial damage within sensory neurons. nih.gov Animal studies have provided direct evidence of functional and morphological mitochondrial impairments. In rat models of painful neuropathy, oxaliplatin treatment leads to a significant increase in swollen and vacuolated mitochondria in peripheral nerve axons. nih.govnih.gov This morphological change is indicative of functional deficits, which have been confirmed by direct assessments showing that oxaliplatin impairs mitochondrial respiration and reduces ATP production in peripheral nerves. nih.gov The binding of oxaliplatin to mitochondrial DNA (mtDNA), which mitochondria cannot efficiently repair, is considered a key trigger for this dysfunction. researchgate.net

Mitochondrial damage is intrinsically linked to oxidative stress, another pivotal mechanism in OIPN. mdpi.com Oxaliplatin induces the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage. researchgate.net In vivo studies in rats and mice have demonstrated increased markers of oxidative stress in nervous system tissues following oxaliplatin administration. For instance, oxaliplatin treatment has been shown to increase the expression of inducible nitric oxide synthase (iNOS) by 40% in the colon of mice, contributing to enteric neuropathy. nih.gov This nitro-oxidative stress is considered a crucial factor in the development of oxaliplatin-induced neuropathy. nih.gov

| Pathological Process | Animal Model | Key Findings | Reference(s) |

| Mitochondrial Morphology | Rat | Increased incidence of swollen and vacuolated mitochondria in peripheral nerve axons. | nih.govnih.gov |

| Mitochondrial Function | Rat | Significantly lower rates of stimulated respiration for both Complex I and Complex II; reduced ATP production. | nih.gov |

| Oxidative Stress Markers | Mouse | 40% increase in inducible nitric oxide synthase (iNOS) expression in the colon. | nih.gov |

| Neuroinflammation | Mouse | Increased levels of NF-κB p65 protein, pro-inflammatory cytokines, and immune cell infiltration in DRGs and peripheral nerves. | nih.gov |

Neuroinflammation and Glial Activation

The neuroimmune response plays a significant role in the pathogenesis of OIPN. nih.gov Studies in mouse models have shown that oxaliplatin treatment induces a pro-inflammatory response in the DRG and peripheral nerves. nih.gov This is characterized by increased levels of the transcription factor NF-κB p65, pro-inflammatory cytokines, and infiltration of immune cells. nih.gov The activation of glial cells, such as satellite glial cells in the DRG, contributes to heightened neuronal excitability and chemotherapy-induced pain. nih.gov

Axonal Degeneration and Transport

While acute symptoms are primarily channelopathies, chronic oxaliplatin exposure can lead to structural nerve damage. In rats, repeated oxaliplatin administration causes axonal degeneration in the sciatic nerve, which is associated with the development of mechanical allodynia. nih.gov Studies have also observed a significant loss of intraepidermal nerve fibers in the skin of oxaliplatin-treated rats. nih.gov The uptake of oxaliplatin into DRG neurons is a critical step in initiating this toxicity. The organic cation transporter 2 (OCT2), expressed on DRG cells, has been identified as a key transporter for oxaliplatin. pnas.org Studies in mice have shown that genetic deletion or pharmacological inhibition of OCT2 protects against oxaliplatin-induced neurotoxicity, highlighting its importance in the drug's accumulation in sensory ganglia. pnas.orgmdpi.com

Biomarkers in Oxaliplatin Response and Resistance

Predictive Biomarkers of Therapeutic Efficacy

Predictive biomarkers aim to identify patients who are most likely to benefit from oxaliplatin-based chemotherapy. Several potential biomarkers are under investigation, focusing on different aspects of oxaliplatin's mechanism of action and cellular processing.

Oxaliplatin-DNA Adduct Levels in Peripheral Blood Mononuclear Cells (PBMCs)

Oxaliplatin exerts its cytotoxic effects through the formation of covalent drug-DNA adducts. The level of these adducts in tumor cells is hypothesized to correlate with treatment response. However, obtaining tumor biopsies can be challenging. Research suggests that oxaliplatin-DNA adduct levels in peripheral blood mononuclear cells (PBMCs) may serve as a surrogate biomarker for tumor DNA adducts and predict response to oxaliplatin-based regimens like FOLFOX (a combination of leucovorin calcium, fluorouracil, and oxaliplatin). nih.govnih.govosti.govaacrjournals.orgescholarship.orgresearchgate.net

Studies have investigated the relationship between oxaliplatin-DNA adduct levels in PBMCs and tumor response in colorectal cancer patients. One pilot clinical study involving six colorectal cancer patients treated with FOLFOX chemotherapy found a significant correlation between oxaliplatin-DNA adduct levels in PBMCs and the mean tumor volume change of evaluable target lesions. nih.govnih.govosti.govaacrjournals.org This study utilized a diagnostic microdosing approach with 14C-labeled oxaliplatin and accelerator mass spectrometry (AMS) for sensitive quantification of adduct levels. nih.govosti.govaacrjournals.org Adduct levels induced by sub-therapeutic microdoses were found to be linearly proportional to those induced by therapeutic doses in both cell culture experiments and patient samples, suggesting the potential utility of diagnostic microdosing for predicting therapeutic adduct levels and treatment response. nih.govosti.govaacrjournals.org

Data from this pilot study indicated that PBMC adduct levels significantly correlated with tumor shrinkage (microdose: R2 = 0.82, p = 0.033; therapeutic dose: R2 = 0.65, p = 0.099). aacrjournals.org This supports the hypothesis that oxaliplatin-DNA adduct levels in PBMCs are proportional to tumor shrinkage caused by FOLFOX therapy and can potentially predict response. nih.govnih.govosti.gov

Oxidative Phosphorylation Activity

Oxidative phosphorylation (OXPHOS) is the primary method of ATP synthesis in aerobic conditions. Recent research suggests that the activity of oxidative phosphorylation pathways may serve as a predictive biomarker for oxaliplatin response in colorectal cancer. Studies analyzing patient samples and oxaliplatin-resistant and -sensitive cell lines have identified oxidative phosphorylation pathways as potentially valuable predictive biomarkers. researchgate.netnih.govresearchgate.netmdpi.comthno.org

Research using datasets from patients treated with oxaliplatin has indicated that non-responding patients tend to exhibit low oxidative phosphorylation activity. researchgate.netnih.govmdpi.com This suggests that low OXPHOS activity may be associated with a poor prognosis in the context of oxaliplatin treatment. researchgate.netnih.gov Analysis of differential gene expression between oxaliplatin non-responder and responder colorectal cancer patients has highlighted OXPHOS KEGG pathways as having predictive value, with a high area under the curve (AUC = 0.843). researchgate.netnih.govresearchgate.netmdpi.com

Machine Learning-Derived Molecular Signatures (e.g., FOLFOXai)

Prognostic Biomarkers in Oxaliplatin Treatment

Genetic biomarkers, particularly those within DNA repair pathways, have shown promise as prognostic markers in oxaliplatin-based chemotherapy. frontiersin.orgresearchgate.net Oxaliplatin's mechanism of action involves DNA damage, and the efficiency of DNA repair mechanisms can influence treatment outcome.

A systematic review identified 26 genetic biomarkers within 14 genes significantly associated with treatment outcome in oxaliplatin-based chemotherapy for colorectal cancer. frontiersin.orgresearchgate.net Promising genetic biomarkers included single nucleotide polymorphisms (SNPs) in genes such as ERCC1 (rs11615), XPC (rs1043953), XPD (rs13181), and XPG (rs17655), which are involved in the nucleotide excision repair (NER) pathway. frontiersin.orgresearchgate.net Other identified markers included SNPs in MNAT, MMR status, ATM protein expression, HIC1 tandem repeat D17S5, and PIN1 (rs2233678). frontiersin.orgresearchgate.net While these markers show promise, further prospective research, especially in specific patient populations like those with colorectal peritoneal metastases treated with cytoreductive surgery and hyperthermic intraperitoneal chemotherapy (CRS + HIPEC) with oxaliplatin, is needed for comprehensive validation. frontiersin.orgresearchgate.net

Biomarkers for Oxaliplatin-Induced Peripheral Neurotoxicity (OXAIPN)

Oxaliplatin-induced peripheral neurotoxicity (OXAIPN) is a major dose-limiting toxicity that can significantly impact the quality of life for patients and often necessitates dose reduction or treatment discontinuation. nih.govdntb.gov.uaresearchgate.netnih.govbiorxiv.orgmdpi.com Identifying biomarkers that can predict the risk and severity of OXAIPN is crucial for personalized treatment approaches and strategies to mitigate neurotoxicity.

Genetic Profiles (e.g., Single Nucleotide Polymorphisms - SNPs)

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes involved in oxaliplatin transport, metabolism, detoxification, and DNA repair have been investigated as potential predictors of OXAIPN susceptibility. nih.govnih.govmdpi.comnih.govuspharmacist.comtandfonline.com

Polymorphisms in genes encoding drug transporters, such as ATP-binding cassette (ABC) transporters (ABCC1, ABCG1), have been hypothesized to influence intracellular oxaliplatin concentrations, potentially affecting neurotoxicity risk. mdpi.comnih.govuspharmacist.com Specific SNPs in ABC transporters, including rs717620, rs8187710, rs2231142, and rs1045642, have been suggested to play a role. nih.gov

Variations in genes involved in detoxification enzymes, such as glutathione (B108866) S-transferases (GSTA1, GSTM1/3, GSTP1, GSTT1) and myeloperoxidase (MPO), have also been studied. mdpi.comuspharmacist.comtandfonline.com The GSTP1 rs1694 SNP has been a focus of many investigations, with some studies suggesting it confers protection against chemotherapy-induced peripheral neuropathy (CIPN), while others have reported conflicting results depending on the patient population. tandfonline.com

SNPs in DNA repair pathway genes, including those in the nucleotide excision repair (NER) pathway like ERCC1, XPA, XRCC1, and ERCC2 (XPD), have been explored for their association with OXAIPN. frontiersin.orgresearchgate.netmdpi.comuspharmacist.comtandfonline.com For example, the ERCC1 rs11615 SNP has been associated with early onset of grade 1 CIPN in some studies, although other studies have not found a significant association. tandfonline.com Higher levels of ERCC1 protein, potentially influenced by the ERCC1-118 T/T genotype, may lead to less oxaliplatin toxicity due to increased DNA repair. uspharmacist.com

Other genes implicated in neuropathy and investigated for SNPs include sodium channels (SCN4A, SCNA10A, SCN9A), although some SNPs like SCN2A R19K have not been found to be related to OXAIPN manifestation. biorxiv.orgmdpi.com Proteins like OCT2, Caspase-3, GAP43, and pNfH are also known to be involved in peripheral neurotoxicity upon oxaliplatin administration. biorxiv.org

Epigenetic Profiles

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression and have been implicated in cancer development and drug resistance. pensoft.netnih.govirjournal.org Aberrant epigenetic profiles can influence the sensitivity of cancer cells to chemotherapeutic agents like oxaliplatin. mdpi.com

DNA methylation, primarily occurring at CpG dinucleotides, can lead to gene silencing, particularly in CpG islands located in gene promoters. nih.govnih.gov Studies have investigated the role of DNA methylation in oxaliplatin resistance. For instance, hypermethylation of the GSTP1 promoter, a gene encoding a phase II drug-metabolizing enzyme, has been suggested as a potential epigenetic biomarker. pensoft.net Downregulation or hypermethylation of GSTP1 can affect the metabolism of oxaliplatin. pensoft.net Another gene where promoter methylation has been associated with reduced expression in oxaliplatin-resistant cells is Casp8AP2. nih.gov